molecular formula C12H16O5 B14401122 acetic acid;2,4-dimethyl-4H-1,3-benzodioxin-6-ol CAS No. 87973-68-0

acetic acid;2,4-dimethyl-4H-1,3-benzodioxin-6-ol

Cat. No.: B14401122
CAS No.: 87973-68-0
M. Wt: 240.25 g/mol
InChI Key: GWTCPCVTEFLNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;2,4-dimethyl-4H-1,3-benzodioxin-6-ol is a complex organic compound that features a benzodioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,4-dimethyl-4H-1,3-benzodioxin-6-ol typically involves the formation of the benzodioxin ring system followed by the introduction of the acetic acid moiety. One common method involves the reaction of 2,4-dimethylphenol with ethylene glycol in the presence of an acid catalyst to form the benzodioxin ring. This intermediate is then reacted with acetic anhydride under basic conditions to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,4-dimethyl-4H-1,3-benzodioxin-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Acetic acid;2,4-dimethyl-4H-1,3-benzodioxin-6-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of acetic acid;2,4-dimethyl-4H-1,3-benzodioxin-6-ol involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin: Shares the benzodioxin ring system but lacks the acetic acid and dimethyl groups.

    1,4-Benzodioxane: Similar structure but with different substituents.

Uniqueness

Acetic acid;2,4-dimethyl-4H-1,3-benzodioxin-6-ol is unique due to the presence of both the acetic acid and dimethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

87973-68-0

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

acetic acid;2,4-dimethyl-4H-1,3-benzodioxin-6-ol

InChI

InChI=1S/C10H12O3.C2H4O2/c1-6-9-5-8(11)3-4-10(9)13-7(2)12-6;1-2(3)4/h3-7,11H,1-2H3;1H3,(H,3,4)

InChI Key

GWTCPCVTEFLNPU-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)O)OC(O1)C.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.